D-Mannitol 1-phosphate lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol 1-phosphate lithium salt: is a chemical compound with the empirical formula C6H15O9P · xLi+. It is an intermediate in the fructose and mannose metabolism and plays a significant role in the phosphoenolpyruvate-dependent phosphotransferase system, a major mechanism used by bacteria for carbohydrate uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannitol 1-phosphate lithium salt typically involves the phosphorylation of D-Mannitol. This can be achieved through various chemical reactions, including the use of phosphorylating agents under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the phosphate ester .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: : D-Mannitol 1-phosphate lithium salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products: : The major products formed from these reactions include various phosphorylated sugars and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: : D-Mannitol 1-phosphate lithium salt is used to study the transphosphorylation activity of D-mannitol-specific enzyme II expressed in spheroplasts .
Biology: : In biological research, it serves as an intermediate in metabolic pathways, particularly in the study of bacterial carbohydrate uptake mechanisms .
Medicine: : While not directly used as a therapeutic agent, its derivatives and related compounds are studied for their potential medical applications, including osmotic diuretics and diagnostic aids .
Industry: : In the industrial sector, it is used in the production of various biochemical products and as a reagent in chemical synthesis .
Mechanism of Action
D-Mannitol 1-phosphate lithium salt exerts its effects through its role in the phosphoenolpyruvate-dependent phosphotransferase system. This system is crucial for the uptake and phosphorylation of carbohydrates in bacteria. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and enabling the metabolism of sugars .
Comparison with Similar Compounds
Similar Compounds
- D-Mannose 6-phosphate sodium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Xylose 5-phosphate lithium salt
Uniqueness: : D-Mannitol 1-phosphate lithium salt is unique due to its specific role in the phosphotransferase system and its involvement in the metabolism of fructose and mannose. Its lithium salt form also provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C6H13Li2O9P |
---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
InChI |
InChI=1S/C6H15O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4-,5-,6-;;/m1../s1 |
InChI Key |
COROIOTUGWIEIH-OXIHULNRSA-L |
Isomeric SMILES |
[Li+].[Li+].C([C@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O |
Canonical SMILES |
[Li+].[Li+].C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.